Methyl 2-(3-Chlorobenzyl)thiazole-4-carboxylate
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Overview
Description
Methyl 2-(3-Chlorobenzyl)thiazole-4-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methyl ester group at the 4-position of the thiazole ring and a 3-chlorobenzyl group at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-Chlorobenzyl)thiazole-4-carboxylate typically involves the reaction of 3-chlorobenzyl bromide with thiazole-4-carboxylic acid methyl ester in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-Chlorobenzyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide
Major Products
Nucleophilic Substitution: Formation of substituted benzyl thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Ester Hydrolysis: Formation of 2-(3-Chlorobenzyl)thiazole-4-carboxylic acid
Scientific Research Applications
Methyl 2-(3-Chlorobenzyl)thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of Methyl 2-(3-Chlorobenzyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. Additionally, the compound’s ability to interact with DNA and proteins can contribute to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chlorobenzo[d]thiazole-4-carboxylate
- 2,4-Disubstituted thiazoles
- 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
Uniqueness
Methyl 2-(3-Chlorobenzyl)thiazole-4-carboxylate is unique due to the specific substitution pattern on the thiazole ring, which imparts distinct biological activities. The presence of the 3-chlorobenzyl group enhances its antimicrobial and anticancer properties compared to other thiazole derivatives .
Properties
Molecular Formula |
C12H10ClNO2S |
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Molecular Weight |
267.73 g/mol |
IUPAC Name |
methyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H10ClNO2S/c1-16-12(15)10-7-17-11(14-10)6-8-3-2-4-9(13)5-8/h2-5,7H,6H2,1H3 |
InChI Key |
OEVHNKAVRSFMAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=N1)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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